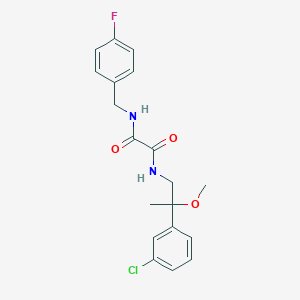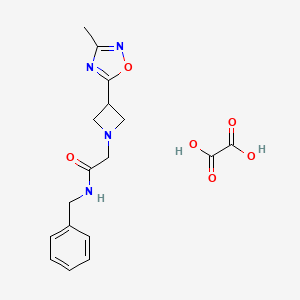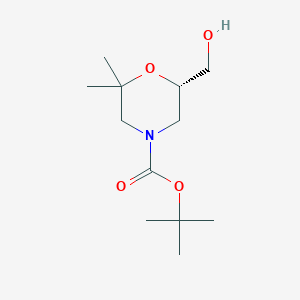
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(4-fluorobenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(4-fluorobenzyl)oxalamide, also known as ABX-1431, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Reactivity and Synthesis
The oxalamide-based compound exhibits unique reactivity that has been explored for various synthetic applications. For instance, the reactivity of oxalamide-based carbene was investigated, showing potential in cyclopropanation reactions and interactions with elemental selenium, leading to the formation of selenide and Rh complexes, which are structurally characterized. This demonstrates the compound's utility in organometallic chemistry and potential applications in catalysis and materials science (Braun, Frank, & Ganter, 2012).
Biological Interactions and Applications
In the realm of medicinal chemistry, compounds with structural similarities or functional groups related to N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(4-fluorobenzyl)oxalamide have been synthesized and evaluated for their biological activities. For example, the synthesis and antimicrobial activity of related semicarbazone derivatives have been reported, highlighting the compound's relevance in the development of new antimicrobial agents (Ahsan et al., 2016).
Advanced Materials and Chemical Engineering
The compound's unique chemical structure and reactivity also pave the way for applications in materials science and chemical engineering. For example, the synthesis and characterization of novel polymers with photolabile groups demonstrate the potential for creating smart materials that respond to light stimuli, which could have applications in drug delivery systems and materials science (Sobolčiak et al., 2013).
Environmental Science
Related compounds have been investigated for their degradation products in environmental settings, such as the study of benzophenone-3 in chlorinated seawater pools, suggesting potential environmental implications and applications in the study of pollutant degradation pathways (Manasfi et al., 2015).
Propiedades
IUPAC Name |
N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3/c1-19(26-2,14-4-3-5-15(20)10-14)12-23-18(25)17(24)22-11-13-6-8-16(21)9-7-13/h3-10H,11-12H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLGIONUHDDTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2588443.png)




![5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2588451.png)
